2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a fused pyrrole-pyrimidine core. Its molecular formula is C₆H₂Cl₂IN₃, with a monoisotopic mass of 328.86 g/mol. The compound is distinguished by halogen substituents at positions 2 (Cl), 4 (Cl), and 6 (I), making it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry .
For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are synthesized by reacting chlorinated precursors with amines in isopropanol under acidic conditions . Introducing iodine at position 6 likely involves metal-catalyzed coupling (e.g., Cu-mediated iodination) or halogen exchange reactions .
Properties
IUPAC Name |
2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-2-1-3(9)10-5(2)12-6(8)11-4/h1H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDZKOXGMANWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination and iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is treated with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 2 and 4 positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl or alkyne-substituted derivatives.
Scientific Research Applications
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Receptor Modulation: It can modulate receptor activity by binding to allosteric sites, altering receptor conformation and function.
Comparison with Similar Compounds
Structural Features :
- The iodine atom at position 6 enhances electrophilicity, facilitating further functionalization.
- Chlorine atoms at positions 2 and 4 contribute to electron withdrawal, modulating the compound’s reactivity in substitution reactions.
- The planar bicyclic structure allows for π-π stacking interactions, critical for binding to biological targets like kinases .
Comparison with Similar Compounds
The following table compares 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine with structurally related derivatives, emphasizing substituent effects on properties and applications:
Key Comparisons:
Reactivity and Functionalization
- Halogen Effects : The iodine substituent in the target compound enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to chloro or methyl analogs .
- Electron-Withdrawing Groups : Dichloro substitution (positions 2 and 4) increases electrophilicity, accelerating reactions with nucleophiles like amines, whereas methyl groups (e.g., in 6,7-dimethyl derivatives) hinder reactivity .
Physicochemical Properties
- Solubility : Iodo and dichloro substituents increase lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to hydroxylated metabolites (e.g., U-97924, a hydroxymethyl derivative) .
- Stability : Iodo compounds may exhibit light sensitivity, necessitating storage in amber vials, whereas chloro analogs (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) are more stable under ambient conditions .
Biological Activity
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and other relevant biological properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 327.94 g/mol. Its structural features include halogen substitutions that are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 327.94 g/mol |
| CAS Number | 1638763-42-4 |
Research indicates that this compound exhibits its biological effects primarily through inhibition of tyrosine kinases. These enzymes play a crucial role in signaling pathways that regulate cell division and survival. The compound has shown promising results in targeting multiple kinases associated with cancer progression.
Anticancer Activity
A study highlighted the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxic effects against several cancer cell lines. Notably:
- IC50 Values : The compound exhibited IC50 values in the range of 29 to 59 µM against different cancer cell lines.
- Mechanistic Insights : It was found to induce cell cycle arrest and apoptosis in HepG2 cells (a liver cancer cell line). This was accompanied by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2 .
Comparative Efficacy
The efficacy of this compound can be further understood by comparing it to established tyrosine kinase inhibitors (TKIs). For instance:
| Compound | Target Kinases | IC50 (nM) |
|---|---|---|
| This compound | EGFR, Her2, VEGFR2 | 40 - 204 |
| Sunitinib | EGFR, VEGFR | 261 |
This comparison indicates that the novel compound demonstrates comparable potency to sunitinib, a well-known TKI .
Case Studies
- In Vitro Studies : In studies involving HepG2 cells, treatment with the compound resulted in significant apoptosis induction. The increase in caspase activity was a key indicator of its pro-apoptotic effects.
- Molecular Docking Studies : Docking studies suggested favorable interactions between the compound and target kinases similar to those observed with existing TKIs. This supports its potential as a multi-targeted kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
